1-(3-methylphenyl)-3-[(3-methylphenyl)amino]-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
1-(3-METHYLPHENYL)-3-[(3-METHYLPHENYL)AMINO]-5-(THIOPHEN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a synthetic organic compound that features a pyrrol-2-one core substituted with methylphenyl and thiophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-METHYLPHENYL)-3-[(3-METHYLPHENYL)AMINO]-5-(THIOPHEN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrol-2-one Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Substitution Reactions: Introduction of the methylphenyl and thiophenyl groups through electrophilic aromatic substitution or nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(3-METHYLPHENYL)-3-[(3-METHYLPHENYL)AMINO]-5-(THIOPHEN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: Conversion of the thiophenyl group to a sulfoxide or sulfone.
Reduction: Reduction of the pyrrol-2-one core to a pyrrolidine derivative.
Substitution: Electrophilic or nucleophilic substitution on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce pyrrolidine derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Exploration as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-METHYLPHENYL)-3-[(3-METHYLPHENYL)AMINO]-5-(THIOPHEN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(3-METHYLPHENYL)-3-[(3-METHYLPHENYL)AMINO]-5-(PHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE: Similar structure but with a phenyl group instead of a thiophenyl group.
1-(3-METHYLPHENYL)-3-[(3-METHYLPHENYL)AMINO]-5-(FURAN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE: Similar structure but with a furan group instead of a thiophenyl group.
Uniqueness
The presence of the thiophenyl group in 1-(3-METHYLPHENYL)-3-[(3-METHYLPHENYL)AMINO]-5-(THIOPHEN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE may impart unique electronic and steric properties, potentially leading to different reactivity and interactions compared to its analogs.
Properties
Molecular Formula |
C22H20N2OS |
---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
4-(3-methylanilino)-1-(3-methylphenyl)-2-thiophen-2-yl-2H-pyrrol-5-one |
InChI |
InChI=1S/C22H20N2OS/c1-15-6-3-8-17(12-15)23-19-14-20(21-10-5-11-26-21)24(22(19)25)18-9-4-7-16(2)13-18/h3-14,20,23H,1-2H3 |
InChI Key |
ISZLVACKVRFMPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=CC(N(C2=O)C3=CC=CC(=C3)C)C4=CC=CS4 |
Origin of Product |
United States |
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